N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide
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Overview
Description
N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thioamide with an α-haloketone in the presence of a base, leading to the formation of the thiazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Another thiazole derivative with similar biological activities.
Imidazole: A heterocyclic compound with nitrogen atoms, used in various medicinal applications.
Oxazole: Similar to thiazole but contains an oxygen atom instead of sulfur.
Uniqueness
N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C15H18N2O3S2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(3-methyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-3-phenylpropanamide |
InChI |
InChI=1S/C15H18N2O3S2/c1-17-12-9-22(19,20)10-13(12)21-15(17)16-14(18)8-7-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 |
InChI Key |
HRDPHEXGKWOWPS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CS(=O)(=O)CC2SC1=NC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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